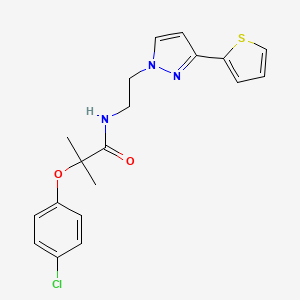![molecular formula C7H12Cl2N2O B2410173 5-[(1R)-1-Aminoetil]-1H-piridin-2-ona;dihidrocloruro CAS No. 2305184-88-5](/img/structure/B2410173.png)
5-[(1R)-1-Aminoetil]-1H-piridin-2-ona;dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1R)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride is a useful research compound. Its molecular formula is C7H12Cl2N2O and its molecular weight is 211.09. The purity is usually 95%.
BenchChem offers high-quality 5-[(1R)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(1R)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Tirzepatide, un coagonista dual del receptor GIP/GLP-1, se deriva de 5-[(1R)-1-Aminoetil]-1H-piridin-2-ona;dihidrocloruro. Ha sido aprobado para tratar la diabetes tipo 2 en los Estados Unidos, Europa y los Emiratos Árabes Unidos .
Tratamiento de la Diabetes
Síntesis y Aplicaciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of EN300-6748334 are the GIP and GLP-1 receptors . These receptors are key mediators of insulin secretion and are also expressed in regions of the brain that regulate food intake .
Mode of Action
EN300-6748334 is an acylated peptide engineered to activate the GIP and GLP-1 receptors . The activation of these receptors results in the stimulation of two major canonical pathways of signaling: the PI 3-kinase/Akt pathway and the Ras/MAP kinase pathway . These pathways are linked to most metabolic actions of these hormones, and the regulation of cell and organismal growth and differentiation .
Biochemical Pathways
The activation of the GIP and GLP-1 receptors by EN300-6748334 affects several biochemical pathways. It stimulates the PI 3-kinase/Akt pathway and the Ras/MAP kinase pathway . These pathways play crucial roles in regulating a wide variety of biological processes, including cell growth, differentiation, and metabolism .
Pharmacokinetics
The pharmacokinetics of EN300-6748334, like other GLP-1 receptor agonists, may be influenced by its slowing effect on gastric emptying . This could potentially affect oral drug absorption and impact the bioavailability of the compound . .
Result of Action
The activation of the GIP and GLP-1 receptors by EN300-6748334 has shown significant effects in clinical trials. It has been found to reduce both HbA1c (a measure of blood glucose control) and body weight in type 2-diabetic subjects . These effects are unprecedented for a single agent .
Action Environment
The action, efficacy, and stability of EN300-6748334 can be influenced by various environmental factors. For instance, the presence of IGF-1 binding proteins, the relative expression level of receptors in different tissues, and the affinity of the ligands for the different receptors can all impact the effectiveness of the compound
Análisis Bioquímico
Biochemical Properties
The biochemical properties of EN300-6748334 are not yet fully understood due to the limited information available. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. For instance, it may interact with receptor tyrosine kinases (RTKs) such as the insulin-like growth factor-1 receptor (IGF-1R) and the platelet-derived growth factor receptor-α (PDGFRα)
Cellular Effects
EN300-6748334 may influence cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism. For example, it may interact with IGF-1R, which plays a crucial role in metabolic disorders by enhancing insulin secretion, inhibiting glucagon release, and slowing gastric emptying
Molecular Mechanism
The molecular mechanism of action of EN300-6748334 is not yet fully elucidated. It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may interact with IGF-1R, leading to changes in insulin secretion and glucose homeostasis
Metabolic Pathways
EN300-6748334 may be involved in various metabolic pathways. For instance, it may interact with IGF-1R, which plays a crucial role in metabolic disorders
Propiedades
IUPAC Name |
5-[(1R)-1-aminoethyl]-1H-pyridin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-5(8)6-2-3-7(10)9-4-6;;/h2-5H,8H2,1H3,(H,9,10);2*1H/t5-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXRYVVXJAONLQ-ZJIMSODOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC(=O)C=C1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CNC(=O)C=C1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2410090.png)
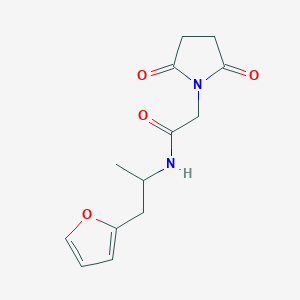
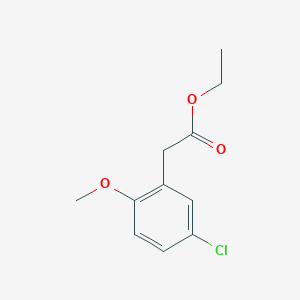
![Ethyl 5-[(4-ethylphenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2410095.png)
![7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2410096.png)
![3-benzyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410099.png)
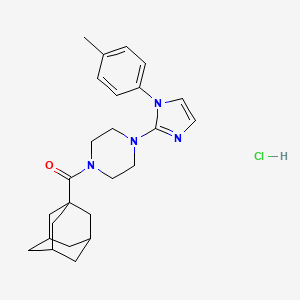
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2410101.png)
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2410102.png)
![N-(2-fluorophenyl)-2-[(4-phenyl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2410103.png)
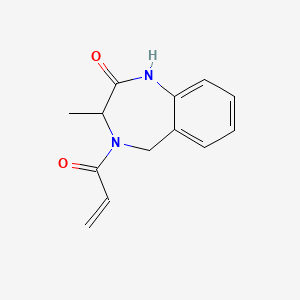
![1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2410107.png)

